molecular formula C4H4Cl2N2 B1366788 4-chloro-1-(chloromethyl)-1H-pyrazole CAS No. 80199-87-7

4-chloro-1-(chloromethyl)-1H-pyrazole

Cat. No. B1366788
CAS RN: 80199-87-7
M. Wt: 150.99 g/mol
InChI Key: LXKMEOQFIAJJHC-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-1H-pyrazole is a five-membered heterocyclic compound with a pyrazole ring structure. It is a colorless solid that is soluble in most organic solvents. This compound has a wide range of applications in scientific research and has been the subject of numerous studies.

Scientific Research Applications

Synthesis and Structural Studies

  • A novel derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been synthesized, serving as an intermediate for various disubstituted pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Chloromethylation of pyrazole rings has been explored, showing variations in products based on the type of substituents present (Rstakyan et al., 2015).

Tautomerism and Crystallography

  • The tautomerism in NH-pyrazoles has been studied through X-ray crystallography, highlighting their structural variations and applications in crystal engineering (Cornago et al., 2009).

Chemical Properties and Interactions

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has been studied for its molecular structure and intermolecular interactions, which are crucial for understanding its chemical properties (Zia-ur-Rehman et al., 2009).
  • A study on the synthesis, conformational studies, and NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone provides insight into its molecular structure and potential applications (Channar et al., 2019).

Complex Formation and Self-Organization

  • The formation of dimeric binuclear Cu2+ complexes with [1 + 1] 1H-pyrazole azamacrocycles demonstrates the potential for creating complex molecular structures, influenced by chain length and metal-to-ligand ratio (Lopera et al., 2020).

Applications in Corrosion Inhibition

  • Pyrazole derivatives have been investigated as corrosion inhibitors, highlighting their effectiveness and mechanism of action on metal surfaces (Ouali et al., 2013).

properties

IUPAC Name

4-chloro-1-(chloromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMEOQFIAJJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426996
Record name 4-Chloro-1-chloromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80199-87-7
Record name 4-Chloro-1-(chloromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80199-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-chloromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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